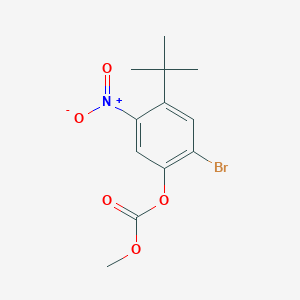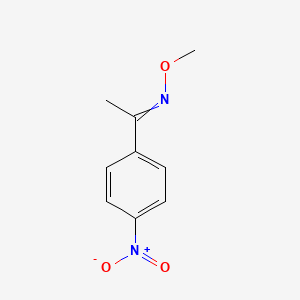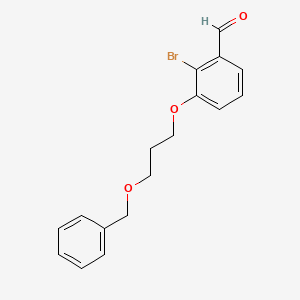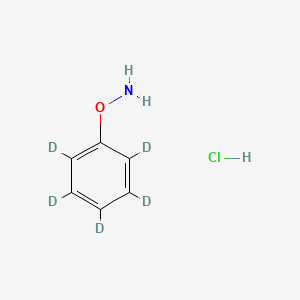
O-phenylhydroxylamine hydrochloride-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-phenylhydroxylamine hydrochloride-d5 is a deuterated form of O-phenylhydroxylamine hydrochloride. This compound is widely used in various scientific research fields due to its unique properties and applications. The deuterated form, which contains deuterium atoms, is particularly useful in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-phenylhydroxylamine hydrochloride typically involves the reaction of phenylhydroxylamine with hydrochloric acid. One common method includes the use of sodium hydride and dimethylformamide as reagents . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of O-phenylhydroxylamine hydrochloride-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The deuterated form is produced by incorporating deuterium into the starting materials or during the reaction process.
Chemical Reactions Analysis
Types of Reactions
O-phenylhydroxylamine hydrochloride-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include nitroso compounds, aniline derivatives, and substituted phenylhydroxylamines. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
O-phenylhydroxylamine hydrochloride-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is used in studies involving isotopic labeling and tracing to understand biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-phenylhydroxylamine hydrochloride-d5 involves its interaction with molecular targets and pathways. It can act as an electrophilic aminating agent, facilitating the formation of C-N, N-N, O-N, and S-N bonds . These interactions are crucial in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- O-benzylhydroxylamine hydrochloride
- O-allylhydroxylamine hydrochloride
- N-phenylhydroxylamine
Uniqueness
O-phenylhydroxylamine hydrochloride-d5 is unique due to its deuterated form, which makes it particularly useful in isotopic labeling and tracing studies. This property distinguishes it from other similar compounds and enhances its applications in scientific research.
Properties
IUPAC Name |
O-(2,3,4,5,6-pentadeuteriophenyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1D,2D,3D,4D,5D; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTXKJJSFWZJNS-GWVWGMRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)ON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])ON)[2H])[2H].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
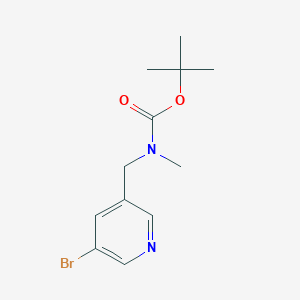
![4-(Benzamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8198091.png)
![4-(Isobutyramidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8198096.png)
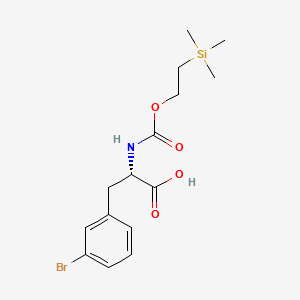
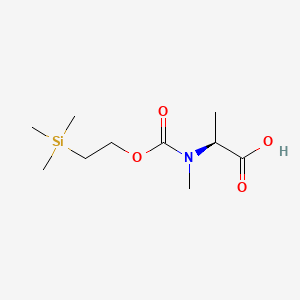
![Chloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B8198126.png)
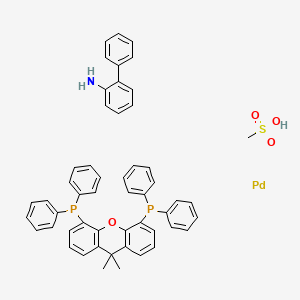
![tert-butyl (2S,3R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198142.png)
![tert-butyl (1S,6R,7R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8198147.png)
![tert-butyl (2S,3R)-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198152.png)

